

# BMS-585248: A Focus on HIV-1 Inhibition, Not Kinase Activity

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## Compound of Interest

Compound Name: BMS-585248

Cat. No.: B1667225

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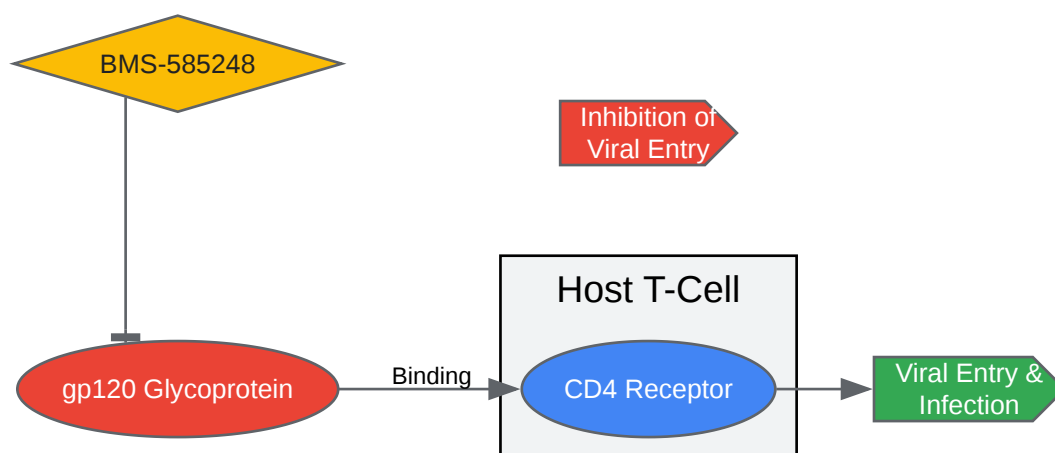
Contrary to the inquiry for information on its effects in in vitro kinase assays, the compound **BMS-585248** is not recognized as a kinase inhibitor. Extensive scientific literature identifies **BMS-585248** as a third-generation HIV-1 attachment inhibitor, a class of antiviral drugs that prevent the virus from entering and infecting human immune cells.

**BMS-585248**'s mechanism of action is centered on disrupting the initial stages of the HIV life cycle.<sup>[1][2]</sup> It specifically targets the viral envelope glycoprotein gp120, preventing its interaction with the CD4 receptor on the surface of host T-cells.<sup>[3]</sup> This blockage of the gp120-CD4 binding is a critical step in inhibiting viral entry and subsequent replication.

Due to its distinct antiviral mechanism, there is no publicly available scientific data detailing in vitro kinase assays, kinase selectivity profiles, or associated experimental protocols for **BMS-585248**. Research and development efforts for this compound have been focused on its efficacy and properties as an HIV-1 entry inhibitor.

## Understanding the Actual Target of BMS-585248

The following diagram illustrates the established mechanism of action for **BMS-585248** as an HIV-1 attachment inhibitor, which is fundamentally different from the inhibition of kinase signaling pathways.



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### Mechanism of HIV-1 Entry Inhibition by **BMS-585248**.

Given that **BMS-585248** is not a kinase inhibitor, a technical guide on its in vitro kinase assay cannot be generated. The core requirements of the request, including quantitative kinase data, experimental protocols for kinase assays, and diagrams of kinase signaling pathways, are not applicable to this compound based on available scientific evidence.

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## References

- 1. abmole.com [abmole.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
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